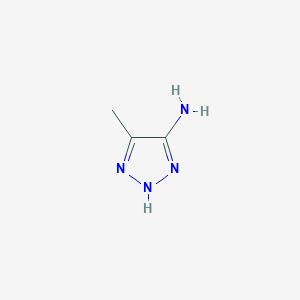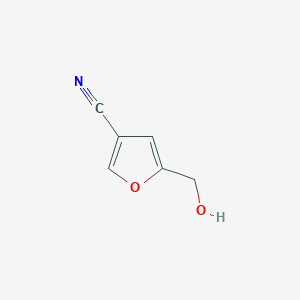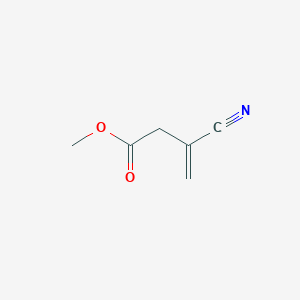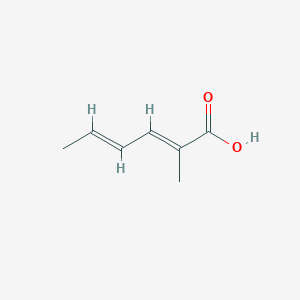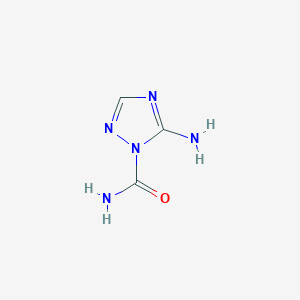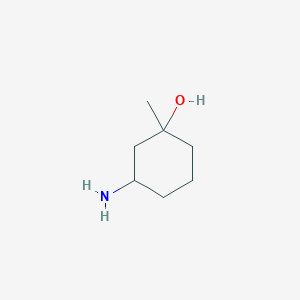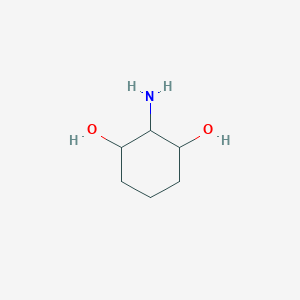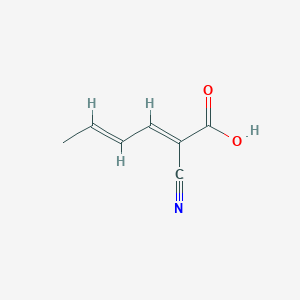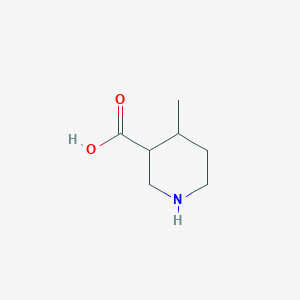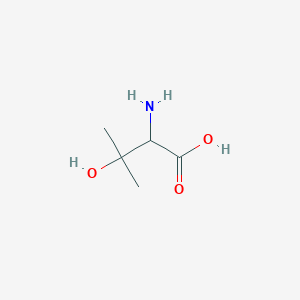
2-Amino-3-hydroxy-3-methylbutanoic acid
説明
2-Amino-3-hydroxy-3-methylbutanoic acid is a biochemical used for synthesis and proteomics research . It is used as an indicator of biotin deficiency and is involved in protein synthesis . The molecular formula is C5H11NO3 .
Synthesis Analysis
The synthesis of 2-Amino-3-hydroxy-3-methylbutanoic acid involves several steps. For instance, Methyl chloroformate was added dropwise over 5 min to a cooled (ice-water) mixture of Na2CO3, NaOH, and (S)-2-amino-3-hydroxy-3-methylbutanoic acid . Coordination compounds of 2-amino-3-methylbutanoic acid were synthesized with chromium(III) and oxovanadium(IV) ions .Molecular Structure Analysis
The molecular structure of 2-Amino-3-hydroxy-3-methylbutanoic acid consists of an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha carbon . The R group is the part that distinguishes one amino acid from the next .Chemical Reactions Analysis
The chemical reactions of 2-Amino-3-hydroxy-3-methylbutanoic acid are complex and can involve various other compounds. For instance, it has been found to react with copper and lead ions, impeding their absorption into the body .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-3-hydroxy-3-methylbutanoic acid include a molecular weight of 133.15 g/mol , a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . The exact mass is 133.07389321 g/mol .科学的研究の応用
Wine and Alcoholic Beverage Analysis : Gracia-Moreno et al. (2015) developed a method for determining hydroxy acids, including 3-hydroxy-3-methylbutanoic acid, in wines and other alcoholic beverages. Their research suggests these compounds might have sensory effects on these beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).
Synthesis of Unique Amino Acids : Namikoshi et al. (1989) worked on the total synthesis of Adda, a unique C20 amino acid found in cyanobacterial hepatotoxins. They utilized a derivative of 2-Amino-3-hydroxy-3-methylbutanoic acid in this synthesis (Namikoshi, Rinehart, Dahlem, Beasley, & Carmichael, 1989).
Chemical Synthesis of Amino Acids : Davies et al. (2013) reported the synthesis of diastereoisomers of 2-amino-3-hydroxybutanoic acid from enantiopure α-hydroxy-β-amino esters, indicating its utility in chemical synthesis processes (Davies, Fletcher, Frost, Lee, Roberts, & Thomson, 2013).
X-Ray Structure Determination : Nakamura et al. (1976) conducted an X-ray structure determination of a derivative of 2-Amino-3-hydroxy-3-methylbutanoic acid, highlighting its significance in structural biology and pharmaceuticals (Nakamura, Suda, Takita, Aoyagi, & Umezawa, 1976).
Novelty in Amino Acids Identification : Shaw et al. (1981) identified a novel amino acid, 2,4-diamino-3-methylbutanoic acid, in plant root nodules, indicating the role of 2-Amino-3-hydroxy-3-methylbutanoic acid derivatives in plant biology (Shaw, Ellingham, & Nixon, 1981).
Aminopeptidase Inhibitor Synthesis : Kato et al. (1980) synthesized derivatives of 2-Amino-3-hydroxy-3-methylbutanoic acid for use in inhibitors of aminopeptidase, an enzyme important in protein digestion and regulation (Kato, Saino, Nishizawa, Takita, & Umezawa, 1980).
作用機序
The mechanism of action of 2-Amino-3-hydroxy-3-methylbutanoic acid involves its affinity for binding to copper and lead ions, thus impeding their absorption into the body . It is also metabolized within skeletal muscle into cholesterol, which may then be incorporated into the muscle cell membrane, thereby enhancing membrane integrity and function .
将来の方向性
特性
IUPAC Name |
2-amino-3-hydroxy-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRFQSZFVGJGGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2280-28-6, 5174-30-1 | |
| Record name | 3-Methyl-DL-threonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC126808 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-beta-Hydroxyvaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-DL-THREONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4786DPH4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





